An In-depth Technical Guide to Perfluorononanoyl Fluoride (CAS 558-95-2)
An In-depth Technical Guide to Perfluorononanoyl Fluoride (CAS 558-95-2)
This guide provides a comprehensive technical overview of Perfluorononanoyl fluoride, a key intermediate in fluorine chemistry. Intended for researchers, scientists, and professionals in drug development and material science, this document delves into the core chemical and physical properties, synthesis, reactivity, and safe handling of this compound. The narrative is structured to provide not just procedural steps but also the underlying scientific principles that govern its behavior and utility.
Introduction: The Molecular Architecture and Significance
Perfluorononanoyl fluoride, with the Chemical Abstracts Service (CAS) number 558-95-2, is a fully fluorinated acyl fluoride. Its structure is characterized by a nine-carbon chain where all hydrogen atoms have been substituted by fluorine, capped with a reactive carbonyl fluoride group. This extensive fluorination imparts unique and valuable properties, including high thermal stability, chemical resistance, and low surface energy, making it a valuable building block in the synthesis of advanced materials and pharmaceuticals.[1][2][3] The strong carbon-fluorine bonds contribute to the compound's stability, while the acyl fluoride group provides a site for versatile chemical transformations.[2][3]
Core Identifiers and Physicochemical Properties
A clear understanding of the fundamental properties of Perfluorononanoyl fluoride is paramount for its effective application and safe handling. The following table summarizes its key identifiers and physical characteristics.
| Property | Value | Source |
| CAS Number | 558-95-2 | [4][5] |
| Molecular Formula | C₉F₁₈O | [4][5] |
| Molecular Weight | 466.07 g/mol | [4][5] |
| Synonyms | Perfluoropelargonoyl fluoride, Perfluorooctylcarbonyl fluoride, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoyl fluoride | [4][5][6] |
| Boiling Point | 143.8 ± 40.0 °C (at 760 Torr) | [4][6] |
| Density | 1.709 ± 0.06 g/cm³ (at 20 °C) | [4][6] |
| Flash Point | 49.5 ± 21.5 °C (Calculated) | [4] |
Synthesis and Reactivity: A Tale of Electrophilicity
The synthesis of perfluoroacyl fluorides like Perfluorononanoyl fluoride is often achieved through electrochemical fluorination (ECF) of their non-fluorinated hydrocarbon precursors.[7][8] This process involves the substitution of all hydrogen atoms with fluorine, a transformation that dramatically alters the molecule's reactivity.
The reactivity of Perfluorononanoyl fluoride is dominated by the electrophilic nature of the carbonyl carbon. The strong electron-withdrawing effect of the perfluorinated alkyl chain and the fluorine atom of the acyl fluoride group makes this carbon highly susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its utility as a synthetic intermediate.[1]
Key Reactions and Mechanistic Insights
Perfluorononanoyl fluoride readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles, including water, alcohols, and amines, to yield the corresponding carboxylic acids, esters, and amides.[1]
-
Hydrolysis: Reaction with water leads to the formation of Perfluorononanoic acid (PFNA), a compound of significant environmental interest.
-
Esterification: Alcohols react with Perfluorononanoyl fluoride, typically in the presence of a base to neutralize the hydrogen fluoride byproduct, to form perfluorinated esters.[1]
-
Amidation: Amines readily attack the carbonyl carbon to produce stable perfluorinated amides, with the concomitant release of hydrogen fluoride.[1]
The general mechanism for these transformations is a two-step addition-elimination process, as illustrated in the following diagram.
Caption: Generalized mechanism of nucleophilic acyl substitution on Perfluorononanoyl fluoride.
Applications in Research and Development
The unique properties conferred by the perfluoroalkyl chain make Perfluorononanoyl fluoride a valuable precursor in several high-technology sectors.
Advanced Polymer Synthesis
A primary application of Perfluorononanoyl fluoride is in the synthesis of fluorinated polymers.[1] By reacting it with functionalized alcohols or amines, monomers containing the perfluorononyl group can be created. These monomers can then be polymerized to produce materials with exceptional thermal stability, chemical inertness, and low surface energy. For instance, reaction with an alcohol containing a vinyl group can yield a monomer suitable for free-radical polymerization.[1]
Caption: Workflow for the synthesis of fluorinated polymers from Perfluorononanoyl fluoride.
Drug Development and Medicinal Chemistry
The introduction of fluorine or fluorinated moieties into drug candidates is a well-established strategy to enhance their metabolic stability, binding affinity, and bioavailability.[9][10][11] Perfluorononanoyl fluoride can serve as a reagent to introduce the perfluorononyl group into a molecule of interest. This large, lipophilic group can significantly alter the pharmacokinetic profile of a drug. While direct incorporation of such a long perfluoroalkyl chain is less common for systemic drugs due to bioaccumulation concerns, it can be valuable in the development of specialized materials for medical devices or as part of larger drug delivery systems.[12][13]
Safety, Handling, and Environmental Considerations
As with all reactive chemical intermediates, and particularly with fluorinated compounds, stringent safety protocols must be observed when handling Perfluorononanoyl fluoride.
Laboratory Handling and Personal Protective Equipment (PPE)
Perfluorononanoyl fluoride is corrosive and harmful if inhaled, swallowed, or in contact with skin.[14] It causes severe skin burns and eye damage.[14] All manipulations should be conducted in a well-ventilated fume hood.[15][16]
Mandatory PPE includes:
-
Chemical-resistant gloves (e.g., nitrile, neoprene)
-
Safety goggles and a full-face shield
-
A lab coat
-
Closed-toe shoes
In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[16]
Storage and Incompatibility
Store containers tightly sealed in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, oxidizing agents, and water.[14][15] Due to its reactivity with water and the potential to release corrosive hydrogen fluoride, storage in a moisture-free environment is critical.[14][17]
Thermal Decomposition and Hazardous Byproducts
Upon heating, Perfluorononanoyl fluoride and other fluorocarbon polymers can decompose to produce highly toxic and corrosive fumes, including hydrogen fluoride (HF) and other carbonyl fluorides.[15][18][19] Inhalation of these decomposition products can lead to a condition known as polymer fume fever, characterized by flu-like symptoms.[18]
Environmental Fate and the PFAS Context
Perfluorononanoyl fluoride belongs to the broad class of per- and polyfluoroalkyl substances (PFAS), which are known for their extreme persistence in the environment.[2][3][8] Its hydrolysis product, perfluorononanoic acid (PFNA), is a long-chain perfluorinated carboxylic acid that is bioaccumulative and has been associated with adverse health effects.[20][21] Therefore, all waste containing Perfluorononanoyl fluoride or its derivatives must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[16] Efforts are underway to develop methods for the destruction and defluorination of PFAS compounds to mitigate their environmental impact.[2][3]
Conclusion
Perfluorononanoyl fluoride is a highly reactive and versatile chemical intermediate with significant applications in material science and as a tool in synthetic chemistry. Its utility stems from the unique properties imparted by its perfluorinated structure and the reactivity of its acyl fluoride group. However, its handling requires strict adherence to safety protocols due to its corrosive nature and the environmental persistence of the broader PFAS class of compounds. A thorough understanding of its chemistry and associated hazards is essential for its responsible and innovative use in research and development.
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